(4-Methylquinazolin-2-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

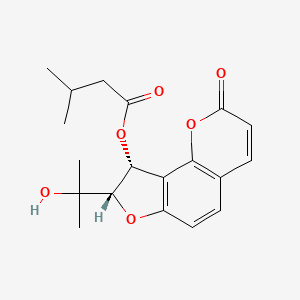

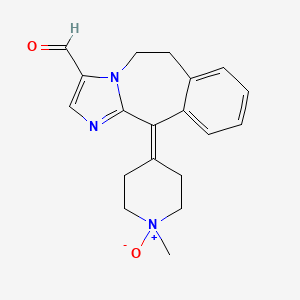

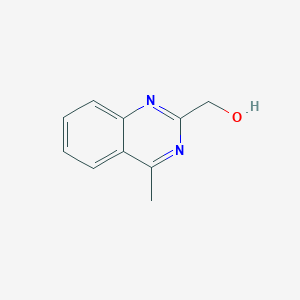

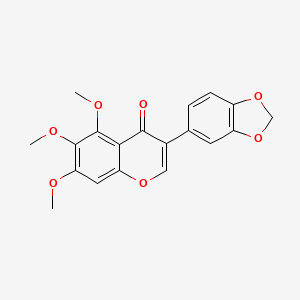

“(4-Methylquinazolin-2-yl)methanol” is a quinazoline derivative . Its IUPAC name is “(4-methylquinazolin-2-yl)methanol” and its Inchi Code is "1S/C10H10N2O/c1-7-8-4-2-3-5-9(8)12-10(6-13)11-7/h2-5,13H,6H2,1H3" .

Molecular Structure Analysis

The molecular formula of “(4-Methylquinazolin-2-yl)methanol” is C10H10N2O . It has a molecular weight of 174.199 .Physical And Chemical Properties Analysis

“(4-Methylquinazolin-2-yl)methanol” has a density of 1.2±0.1 g/cm3 and a boiling point of 256.1±32.0 °C at 760 mmHg . Its flash point is 108.7±25.1 °C .Applications De Recherche Scientifique

Antitubercular Agents

(4-Methylquinazolin-2-yl)methanol has been explored for its application in synthesizing new antitubercular agents. A study described the synthesis of quinoline-4-yl-1,2,3-triazoles carrying amides, sulphonamides, and amidopiperazines through multi-step reactions, starting with an intermediate closely related to (4-Methylquinazolin-2-yl)methanol. These compounds exhibited promising antimycobacterial activity against various Mycobacterium tuberculosis strains, suggesting potential as lead molecules for tuberculosis treatment (Thomas et al., 2011).

Electrocatalytic Synthesis

Another study highlighted the electrocatalytic synthesis of 2,3-dihydroquinazolin-4(1H)-one using methanol as the C1 source. This process activates methanol to cyclize with 2-aminobenzamides, demonstrating an efficient method for synthesizing quinazolinone derivatives, potentially including (4-Methylquinazolin-2-yl)methanol derivatives (Liu, Xu, & Wei, 2021).

Natural Preservatives

In the quest for natural food preservatives, (4-Methylquinazolin-2-yl)methanol analogues have been studied for their antimicrobial activities against foodborne bacteria. The research involved evaluating the antimicrobial activities of 4-methylquinoline analogues, including derivatives of (4-Methylquinazolin-2-yl)methanol, against various foodborne pathogens, showing potential for the development of eco-friendly food supplemental agents and pharmaceuticals (Kim, Lee, Yang, & Lee, 2014).

Photophysical Properties

A study on novel chloroquinoline-based chalcones containing 1,2,3-triazole moiety, which are related to (4-Methylquinazolin-2-yl)methanol derivatives, investigated their photophysical properties. These compounds demonstrated significant absorbance and fluorescence spectra in methanol, providing insights into their potential applications in optical materials and sensing technologies (Singh, Sindhu, & Khurana, 2015).

Antimicrobial Activity

Research on quinoline derivatives carrying 1,2,3-triazole moiety, starting from a compound closely related to (4-Methylquinazolin-2-yl)methanol, demonstrated significant in vitro antibacterial and antifungal activities. These findings suggest the potential of (4-Methylquinazolin-2-yl)methanol derivatives as antimicrobial agents, offering an alternative to traditional antibiotics (Thomas, Adhikari, & Shetty, 2010).

Safety And Hazards

Propriétés

IUPAC Name |

(4-methylquinazolin-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-8-4-2-3-5-9(8)12-10(6-13)11-7/h2-5,13H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDGWOCNQJCENI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC2=CC=CC=C12)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methylquinazolin-2-yl)methanol | |

CAS RN |

13535-91-6 |

Source

|

| Record name | (4-Methylquinazolin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

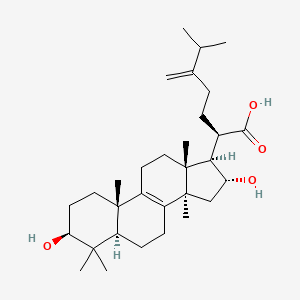

![(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B600769.png)